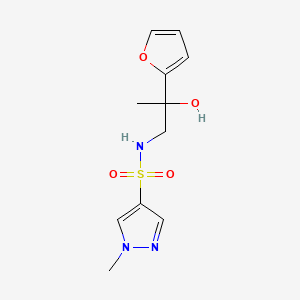

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-11(15,10-4-3-5-18-10)8-13-19(16,17)9-6-12-14(2)7-9/h3-7,13,15H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMUQPYDXUQXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the reaction of furan-2-carbaldehyde with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various furan and pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

*Hypothetical formula and weight based on structural analysis.

†Example from ; formulas vary among derivatives.

Key Observations:

Heterocyclic Core: The target compound’s pyrazole core distinguishes it from thiazole () and oxazole () derivatives. The imidazo-pyrazole core in introduces fused rings, likely enhancing rigidity and binding affinity compared to simpler pyrazoles .

Substituent Effects :

- The 2-hydroxypropyl group in the target compound may improve water solubility compared to lipophilic analogs like the nitroaryl-thiazole derivatives in .

- Halogenated aryl groups in (e.g., 4-chloro-2-nitrophenyl) correlate with enhanced antifungal activity but higher cytotoxicity, whereas the furan-2-yl group in the target compound could offer milder toxicity .

Bioactivity :

- Thiazolyl hydrazones () show potent activity against Candida utilis (MIC = 250 µg/mL) and MCF-7 cells (IC50 = 125 µg/mL), suggesting that furan-containing sulfonamides may share similar mechanisms .

- Ranitidine-related sulfonamides () highlight the pharmaceutical relevance of sulfonamide-furan hybrids, though their applications differ (e.g., antacid vs. antimicrobial) .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

- Molecular Formula : C₁₁H₁₅N₃O₄S

- Molecular Weight : 285.32 g/mol

- CAS Number : 1790199-09-5

Biological Activity Overview

The biological activity of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide has been investigated in several studies, revealing its potential in various therapeutic areas.

1. Antiproliferative Activity

Research indicates that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that specific pyrazole derivatives can inhibit the proliferation of U937 cells, with IC₅₀ values indicating effective concentrations for therapeutic use .

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | U937 | 15 | |

| Pyrazole Derivative B | HeLa | 20 | |

| N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide | U937 | TBD | Ongoing Studies |

2. Anti-inflammatory Effects

The anti-inflammatory properties of similar pyrazole compounds have been documented through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. These studies suggest that the mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, which are critical mediators in inflammation .

3. Antimicrobial Activity

Preliminary tests have shown that N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide may possess antimicrobial properties. This is particularly relevant given the increasing resistance to conventional antibiotics. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of various pyrazole derivatives, including those similar to N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide.

Study Example: Antiproliferative Activity

A study conducted on a series of new pyrazole derivatives revealed that certain modifications significantly enhanced their antiproliferative activity against cancer cell lines. The study utilized a variety of assays to determine cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. What are the optimal synthetic routes for N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions to couple the furan-2-yl and pyrazole moieties.

- Sulfonamide formation via reaction of a sulfonyl chloride intermediate with an amine group under controlled pH (e.g., using NaHCO₃ to maintain neutrality).

- Hydroxypropyl group introduction through epoxide ring-opening or nucleophilic substitution .

Key parameters include temperature control (e.g., 0–5°C for sulfonamide coupling) and purification via column chromatography.

Q. How is the compound characterized structurally?

Structural confirmation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the furan, pyrazole, and sulfonamide groups.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 313.12).

- Infrared (IR) spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1150 cm⁻¹ (S=O stretch) .

Q. What initial biological screening assays are recommended?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi.

- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or carbonic anhydrase due to sulfonamide’s known interactions .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide formation be validated?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps.

- Intermediate trapping : Use low-temperature NMR to isolate intermediates (e.g., sulfonyl chloride-amine adducts) .

Q. What computational methods predict the compound’s reactivity?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole and furan rings.

- Molecular docking : Simulate binding to biological targets (e.g., COX-2) using software like AutoDock Vina, focusing on sulfonamide’s hydrogen-bonding motifs .

Q. How to resolve contradictions in biological activity data?

Example: Discrepancies in antimicrobial potency between studies may arise from:

- Strain-specific resistance : Test against isogenic mutant strains lacking efflux pumps.

- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound bioavailability .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Salt formation : React with HCl or sodium salts to improve aqueous solubility.

- Prodrug design : Modify the hydroxypropyl group with ester linkages for hydrolytic activation in vivo .

Q. How to design structure-activity relationship (SAR) studies?

- Core modifications : Replace the furan with thiophene or pyrrole to assess heterocycle effects.

- Substituent variations : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole to enhance sulfonamide acidity .

Q. What analytical methods quantify metabolic stability?

- HPLC-MS/MS : Monitor degradation in liver microsome assays (e.g., human CYP450 isoforms).

- Stable isotope labeling : Track metabolic pathways using ¹³C-labeled hydroxypropyl groups .

Q. How to evaluate the compound’s toxicity profile?

- Ames test : Assess mutagenicity in Salmonella typhimurium strains.

- hERG assay : Measure potassium channel inhibition to predict cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.